1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride typically involves the reaction of benzopyran derivatives with ethanamine under specific conditions. One common method involves the hydrogenation of benzopyran in the presence of hydrogen gas and a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted amines.
Scientific Research Applications
1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine: This compound is structurally similar but lacks the hydrochloride group.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Another related compound with different functional groups.
Uniqueness
Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,8,11H,6-7,12H2,1H3;1H |
InChI Key |
PWHSPTDQWJNKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)N.Cl |
Origin of Product |
United States |
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